3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea
Description
This thiourea derivative features a pyrazolone core substituted with phenyl and methyl groups, linked to a thiourea moiety modified with a morpholinylpropyl chain. Pyrazolone derivatives are well-documented intermediates for antipyretic and analgesic drugs . The compound’s structural complexity suggests diverse biological activities, including anticancer and plant growth regulation, as observed in related analogs .
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-15-17(18(25)24(22(15)2)16-7-4-3-5-8-16)21-19(27)20-9-6-10-23-11-13-26-14-12-23/h3-5,7-8H,6,9-14H2,1-2H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVUTHGVVYBMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate β-diketone with phenylhydrazine to form the pyrazole ring.
Introduction of the Morpholine Moiety: The next step involves the alkylation of the pyrazole derivative with a morpholine-containing alkyl halide.
Formation of the Thiourea Group: Finally, the compound is treated with thiourea under suitable conditions to introduce the thiourea group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that thiourea derivatives, including the compound , exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the growth of various cancer cell lines and may reverse treatment resistance in specific cases. The average IC50 values for some thioureas were reported to be in the low micromolar range, indicating potent activity against cancer cells .
2. Antimicrobial Properties
Thiourea derivatives have also been evaluated for their antimicrobial effects. The compound's ability to interfere with microbial growth could be attributed to its structural features that allow it to bind effectively to bacterial enzymes or receptors .
3. Coordination Chemistry
The presence of sulfur and nitrogen atoms in thioureas enhances their coordination chemistry with metal ions, leading to the formation of transition metal complexes. These complexes have applications in catalysis and materials science . The unique bonding capabilities make this compound a potential ligand in various coordination complexes.
Synthesis and Characterization
The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers tested the efficacy of various thiourea derivatives on human cancer cell lines. The results demonstrated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents. The mechanism was suggested to involve apoptosis induction and cell cycle arrest .
Case Study 2: Coordination Complex Formation
Another study focused on the coordination properties of thiourea derivatives with transition metals. It was found that the compound could form stable complexes with palladium and platinum, which exhibited catalytic activity in organic reactions such as cross-coupling reactions .
Mechanism of Action
The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs lie in the substituents on the thiourea group and pyrazolone core. Below is a comparative analysis:
Key Observations
- Anticancer Activity : 4-Nitrophenyl and 4-bromophenyl analogs exhibit potent activity against MCF7 breast cancer cells (IC₅₀: 30.68–60.72 µM), outperforming doxorubicin (IC₅₀: 71.8 µM) . The target compound’s morpholinylpropyl group may enhance cellular uptake or target affinity.
- Substituent Impact : Allyl groups (e.g., Compound 1) negatively affect plant growth, whereas 4-methylphenyl (Compound 3) and aryl halides (e.g., bromophenyl) improve bioactivity . Morpholine’s polarity could mitigate toxicity issues seen in discontinued analogs (e.g., 4-methoxyphenyl) .
- Synthetic Feasibility : High yields (79%) are achievable for nitro-substituted analogs, suggesting efficient synthetic routes for the target compound .
Research Findings and Mechanistic Insights
Anticancer Mechanisms
Pyrazolone-thiourea hybrids likely inhibit cancer cell proliferation via interactions with DNA or enzymes like 14-α-demethylase (a cytochrome P450 enzyme). Molecular docking studies on similar triazole-pyrazole derivatives show affinity for 14-α-demethylase (PDB: 3LD6), suggesting a plausible target .
Spectral and Crystallographic Data
- IR Spectroscopy : Thiourea analogs show characteristic peaks at 1308 cm⁻¹ (C=S) and 1689–1700 cm⁻¹ (C=O), consistent with the target compound’s functional groups .
- X-ray Crystallography : Pyrazolone derivatives form hydrogen-bonded aggregates, critical for stabilizing crystal structures and biological interactions .
Biological Activity
The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(morpholin-4-yl)propyl]thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and a morpholine ring, which are known to influence its biological properties. The presence of the thiourea functional group is significant for its interaction with biological targets.
Structural Formula
Biological Activity Overview
Thiourea derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer Activity
- Antimicrobial Activity
- Antioxidant Activity
- Enzyme Inhibition
Anticancer Activity
Research indicates that thiourea derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that similar thiourea compounds can inhibit the growth of various cancer cell lines, including breast and pancreatic cancers.
Case Study: Anticancer Efficacy
In a recent study, a series of thiourea derivatives were evaluated against human leukemia cell lines. The compound demonstrated an IC50 value as low as 1.50 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiourea 1 | Human Leukemia | 1.50 |
| Thiourea 2 | Breast Cancer | 5.00 |
| Thiourea 3 | Pancreatic Cancer | 3.00 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research has shown that thiourea derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
A panel of compounds was tested against common pathogens:
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 31.25 | Thiourea Derivative A |
| Escherichia coli | 62.50 | Thiourea Derivative B |
| Pseudomonas aeruginosa | 125.00 | Thiourea Derivative C |
These results indicate that the compound may possess significant antibacterial properties .
Antioxidant Activity
Antioxidant properties are crucial for compounds intended for therapeutic use. The compound has shown promising results in scavenging free radicals in vitro.
Antioxidant Capacity
Using assays such as DPPH and ABTS, the antioxidant capacity of similar thioureas was assessed:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Thiourea A | 45 | 52 |
| Thiourea B | 40 | 48 |
These results suggest that the compound may be effective in reducing oxidative stress .
Enzyme Inhibition
Thioureas are known for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
Enzyme Inhibition Data
The inhibition potency of thioureas against AChE and BChE was evaluated:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
|---|---|---|
| Thiourea A | 33.27 | 105.9 |
| Thiourea B | 45.00 | 120.0 |
These findings indicate that the compound could be beneficial in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
